

Spectroscopic Profile of 5-Chloro-2-methylphenol: A Technical Guide

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Compound of Interest

Compound Name: 5-Chloro-2-methylphenol

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Chloro-2-methylphenol** (CAS No: 5306-98-9), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **5-Chloro-2-methylphenol** is C_7H_7ClO , with a molecular weight of 142.58 g/mol [1]. The spectroscopic data presented below provides critical information for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The 1H and ^{13}C NMR data for **5-Chloro-2-methylphenol** are summarized below.

Table 1: 1H NMR Spectroscopic Data for **5-Chloro-2-methylphenol**

Chemical Shift (δ) ppm	Multiplicity	Assignment
9.94	Singlet	OH
7.13-7.16	Multiplet	Ar-H
6.80	Singlet	Ar-H
6.57	Doublet	Ar-H
2.34	Singlet	CH ₃
Solvent: DMSO-d ₆ , Instrument Frequency: 400MHz.[2]		

Table 2: ¹³C NMR Spectroscopic Data for **5-Chloro-2-methylphenol**

Chemical Shift (δ) ppm	Assignment
152.71	C-OH
137.49	C-CH ₃
129.33	Ar-C
120.65	Ar-C
117.18	Ar-C
116.68	Ar-C
20.49	CH ₃
Solvent: DMSO-d ₆ , Instrument Frequency: 100MHz.[2]	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The major absorption bands in the IR spectrum of **5-Chloro-2-methylphenol** are presented below.

Table 3: IR Spectroscopic Data for **5-Chloro-2-methylphenol**

Wavenumber (cm ⁻¹)	Interpretation
3550 - 3230 (broad)	O-H stretch (due to hydrogen bonding)
3100 - 3000	Aromatic C-H stretch
1600 - 1440	Aromatic C=C ring stretch
1410 - 1310	C-O stretch
1230 - 1140	C-O stretch
~800	C-Cl stretch
Note: The exact positions of the peaks can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).	

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for **5-Chloro-2-methylphenol**

m/z	Interpretation
142	Molecular ion [M] ⁺
107	[M-Cl] ⁺
77	[C ₆ H ₅] ⁺
The presence of the chlorine isotope (³⁷ Cl) will result in an [M+2] ⁺ peak at m/z 144 with an intensity of approximately one-third of the molecular ion peak.	

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

- **Sample Preparation:** A sample of **5-Chloro-2-methylphenol** (approximately 5-10 mg) was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6). Tetramethylsilane (TMS) was added as an internal standard (0 ppm).
- **Instrumentation:** ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.
- **^1H NMR Acquisition:** The spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width was set to encompass all proton signals.
- **^{13}C NMR Acquisition:** The spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay were used to ensure accurate integration.

IR Spectroscopy

- **Sample Preparation (KBr Pellet Method):** A small amount of **5-Chloro-2-methylphenol** was ground with dry potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the KBr pellet was first recorded. The sample pellet was then placed in the sample holder, and the spectrum was recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry (GC-MS)

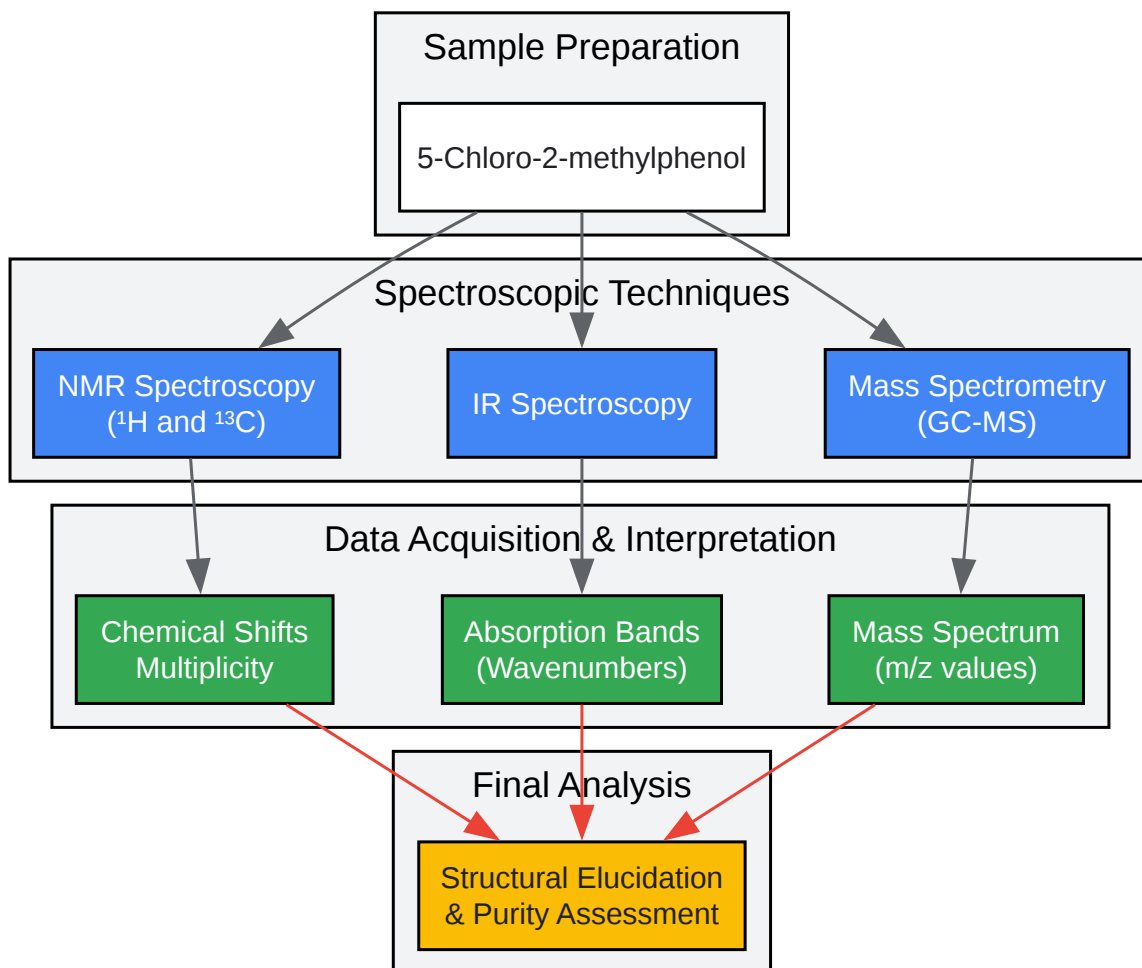
- **Sample Preparation:** A dilute solution of **5-Chloro-2-methylphenol** was prepared in a suitable volatile solvent such as dichloromethane or methanol.
- **Instrumentation:** A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source was used.

- **Gas Chromatography:** The sample was injected into the GC, where it was vaporized and separated on a capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature was programmed to ensure good separation of the analyte from any impurities.
- **Mass Spectrometry:** As the compound eluted from the GC column, it entered the mass spectrometer, where it was ionized by a beam of electrons (typically at 70 eV). The resulting ions were then separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **5-Chloro-2-methylphenol**.

Workflow for Spectroscopic Analysis of 5-Chloro-2-methylphenol



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Caption: Workflow of Spectroscopic Analysis.

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References

- 1. 5-Chloro-2-methylphenol | C₇H₇ClO | CID 79192 - PubChem [pubchem.ncbi.nlm.nih.gov]
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